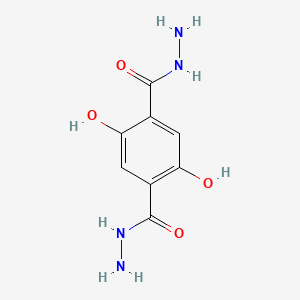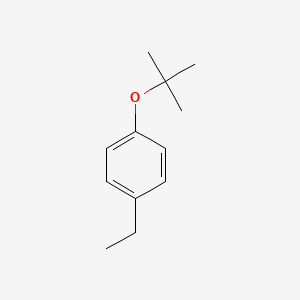![molecular formula C18H6N6O12 B8196769 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid](/img/structure/B8196769.png)
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrazine derivatives with suitable reagents to form the desired hexacarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid involves its electron-deficient nature and π–π stacking ability. These properties enable it to interact with various molecular targets and pathways, particularly in electronic and photonic applications . The compound’s ability to form stable complexes with metals and other molecules also contributes to its functionality in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipyrazino[2,3-f2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile: Similar in structure but with different functional groups, leading to varied applications.
1,4,5,8,9,12-hexaazatriphenylene (HAT): A closely related compound with similar electronic properties.
Uniqueness
Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid is unique due to its specific hexacarboxylic acid functional groups, which provide distinct chemical reactivity and potential for diverse applications .
Eigenschaften
IUPAC Name |
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6N6O12/c25-13(26)7-8(14(27)28)20-2-1(19-7)3-5(22-10(16(31)32)9(21-3)15(29)30)6-4(2)23-11(17(33)34)12(24-6)18(35)36/h(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBIZFKSFXSYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=C(C4=C1N=C(C(=N4)C(=O)O)C(=O)O)N=C(C(=N3)C(=O)O)C(=O)O)N=C(C(=N2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6N6O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)




![6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone](/img/structure/B8196785.png)

![(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196796.png)

![2,7-Bis(pyridin-4-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8196812.png)
